molecular formula C19H28N4O4 B2791325 N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 2034602-21-4

N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2791325
CAS No.: 2034602-21-4
M. Wt: 376.457
InChI Key: BWBLSNMXFSKUJQ-UHFFFAOYSA-N
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Description

N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a dimethylcarbamoyl group, and an oxalamide linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the dimethylcarbamoyl group, and the coupling of the oxalamide moiety. Common reagents used in these reactions include piperidine, dimethylcarbamoyl chloride, and oxalyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent hydrolysis of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications, including its effects on specific molecular targets and pathways.

    Industry: The compound is explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide can be compared with other similar compounds, such as:

  • N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-methylphenyl)oxalamide

These compounds share similar structural features but differ in the substitution patterns on the phenyl ring

Properties

IUPAC Name

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-13-5-6-16(27-4)15(11-13)21-18(25)17(24)20-12-14-7-9-23(10-8-14)19(26)22(2)3/h5-6,11,14H,7-10,12H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBLSNMXFSKUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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